2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as CTQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it an attractive candidate for a variety of research purposes. In
Wirkmechanismus
The mechanism of action of 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not yet fully understood. However, it is believed that 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile exerts its biological effects by modulating various signaling pathways in cells. 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to inhibit the activity of various enzymes and proteins involved in cell signaling, including protein kinases and phosphatases. Additionally, 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to modulate the expression of various genes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus. Additionally, 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have anti-inflammatory effects, which may make it useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several advantages for use in lab experiments. This compound has a unique chemical structure that makes it an attractive candidate for a variety of research purposes. Additionally, 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied, and its biological activities are well characterized. However, there are also some limitations to the use of 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments. The synthesis of 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex process that requires specialized equipment and expertise. Additionally, the effects of 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile may vary depending on the specific cell line or experimental conditions used.
Zukünftige Richtungen
There are several future directions for the study of 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of research is the development of new synthetic methods for 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile and its potential use as a therapeutic agent. Finally, the development of new derivatives of 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile may lead to compounds with improved biological activities and fewer side effects.
Conclusion:
In conclusion, 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it an attractive candidate for a variety of research purposes. 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been used as a research tool to study the mechanisms of various biological processes. While there are some limitations to the use of 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments, this compound remains an important tool in the study of various biological processes.
Synthesemethoden
The synthesis of 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves a multi-step process that utilizes various chemical reactions. The first step involves the synthesis of 2,5-dimethoxyphenethylamine, which is then reacted with 1H-1,2,4-triazole-5-carboxylic acid to form the corresponding amide. The amide is then reduced to the corresponding amine, which is reacted with 2-cyanobenzaldehyde to form the final product, 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. The synthesis of 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex process that requires a high degree of expertise and specialized equipment.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and viral infections. Additionally, 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been used as a research tool to study the mechanisms of various biological processes, including cell signaling and gene expression.
Eigenschaften
Produktname |
2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile |
---|---|
Molekularformel |
C20H20N6O3 |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-yl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C20H20N6O3/c1-28-11-6-7-16(29-2)12(8-11)17-13(9-21)19(22)26(20-23-10-24-25-20)14-4-3-5-15(27)18(14)17/h6-8,10,17H,3-5,22H2,1-2H3,(H,23,24,25) |
InChI-Schlüssel |
BKSURBQKDDJGDG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C2C(=C(N(C3=C2C(=O)CCC3)C4=NC=NN4)N)C#N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C2C(=C(N(C3=C2C(=O)CCC3)C4=NC=NN4)N)C#N |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.